Ethyl 2,2-Difluoropentanoate

Übersicht

Beschreibung

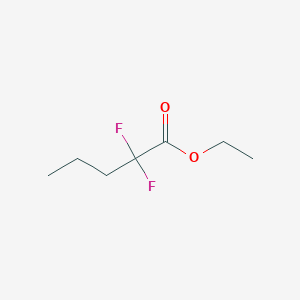

Ethyl 2,2-Difluoropentanoate is an organic compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 g/mol . It is a derivative of pentanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,2-Difluoropentanoate can be synthesized through several methods. One common method involves the reaction of ethyl pentanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,2-Difluoropentanoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of an acid or base.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reduction.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution can be used for hydrolysis.

Major Products Formed

Substitution: Products depend on the substituent introduced.

Reduction: Ethyl 2,2-Difluoropentanol.

Hydrolysis: 2,2-Difluoropentanoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Drug Development

Fluorinated compounds are widely recognized for their role in enhancing the pharmacological properties of drugs. Ethyl 2,2-difluoropentanoate can serve as a building block for developing new pharmaceuticals, particularly in the following areas:

- Antiviral Agents : Fluorinated compounds have been shown to improve the efficacy of antiviral drugs. For instance, studies indicate that incorporating fluorine can enhance binding affinity to viral proteins, thereby increasing therapeutic effectiveness against viruses like HIV .

- Anticancer Agents : Research has demonstrated that fluorinated analogs of known anticancer agents exhibit improved biological activity. This compound could be explored as a precursor for synthesizing novel anticancer agents that leverage its structural properties to interact with cancer cell pathways.

Enzyme Inhibition Studies

Fluorinated compounds often exhibit unique interactions with enzymes due to their electronegative nature. This compound has potential applications in designing enzyme inhibitors by modifying existing scaffolds to improve selectivity and potency. For example, studies on HIV protease inhibitors have shown that fluorination can significantly enhance inhibitor potency .

Polymer Chemistry

This compound can be utilized as a monomer in polymer synthesis. The incorporation of fluorinated groups into polymers often leads to materials with enhanced thermal stability, chemical resistance, and lower surface energy. This makes them suitable for applications in coatings and advanced materials.

- Fluoropolymer Development : The unique properties of fluoropolymers make them ideal for applications requiring high performance under extreme conditions, such as aerospace and automotive industries.

Surface Modifications

Fluorinated compounds are known to impart hydrophobic characteristics to surfaces. This compound could be used in formulations aimed at modifying surfaces to repel water and other liquids, which is beneficial in various industrial applications including textiles and electronics.

Case Study 1: Antiviral Drug Development

A study explored the synthesis of novel antiviral agents from this compound derivatives. The results indicated that these derivatives showed significant activity against HIV-1 protease with IC50 values lower than existing treatments .

Case Study 2: Polymer Application

Research on the use of this compound in creating fluorinated polymers demonstrated improved chemical resistance and thermal stability compared to non-fluorinated counterparts. These polymers were tested for industrial applications where durability is critical .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral Agent Development | Enhanced binding affinity against HIV-1 |

| Medicinal Chemistry | Anticancer Agent Synthesis | Improved biological activity observed |

| Material Science | Fluoropolymer Synthesis | Increased thermal stability |

| Material Science | Surface Modification | Effective water repellency achieved |

Wirkmechanismus

The mechanism of action of Ethyl 2,2-Difluoropentanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,2-Difluoropentanoate can be compared with other fluorinated esters such as:

- Ethyl 2-Fluoropentanoate

- Ethyl 3,3-Difluoropentanoate

- Ethyl 2,2,3,3-Tetrafluoropentanoate

Uniqueness

The unique feature of this compound is the presence of two fluorine atoms on the same carbon, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated esters .

Biologische Aktivität

Ethyl 2,2-difluoropentanoate is an organofluorine compound that has garnered interest in medicinal chemistry and agrochemicals due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features two fluorine atoms on the second carbon of a pentanoate chain, giving it distinctive chemical properties. Its molecular formula is C7H12F2O2. The introduction of fluorine enhances the compound's lipophilicity and metabolic stability, which can lead to improved biological activity compared to non-fluorinated analogs .

| Property | Value |

|---|---|

| Molecular Formula | C7H12F2O2 |

| Molecular Weight | 166.17 g/mol |

| Boiling Point | 150 °C |

| LogP (Octanol-Water Partition) | +1.5 |

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial and anticancer activities. This compound may interact with biological targets effectively due to its enhanced lipophilicity, potentially leading to increased potency and selectivity in therapeutic applications.

- Antimicrobial Activity : Studies on fluorinated compounds suggest that they can disrupt bacterial membranes or inhibit essential enzymes, enhancing their effectiveness against pathogens.

- Anticancer Activity : Similar fluorinated agents have been shown to induce apoptosis in cancer cells by affecting metabolic pathways and receptor interactions.

While specific mechanisms for this compound are not well-documented, its structural characteristics suggest potential interactions with various biological systems. The presence of fluorine atoms often leads to altered pharmacokinetics and toxicological profiles. For instance, fluorination can enhance binding affinity to enzymes or receptors, thereby modulating biological responses .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

-

Reformatsky Reaction : This method involves the reaction of ethyl pentanoate with a difluorinated reagent, resulting in the formation of the desired compound.

- Direct Fluorination : Utilizing fluorinating agents under controlled conditions can yield high-purity products.

Case Studies and Research Findings

A review of existing literature reveals limited direct studies on this compound specifically; however, insights can be drawn from related compounds:

- Study on Fluorinated Compounds : Research has shown that compounds with vicinal difluorination patterns exhibit enhanced enzyme inhibitory activity due to their ability to form strong non-covalent interactions with target proteins .

- Fluoro-Substituted β-Amino Acids : Investigations into fluorinated β-amino acids indicate that such modifications significantly affect conformational properties and biological activities, suggesting similar effects could be expected from this compound .

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSUJYXUELDNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929567 | |

| Record name | Ethyl 2,2-difluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136854-22-3 | |

| Record name | Ethyl 2,2-difluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.